molecular formula C10H9BClF3O2 B14072662 (2-Chloro-4-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid

(2-Chloro-4-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14072662
M. Wt: 264.44 g/mol
InChI Key: VRKGAYMMERPIJZ-UHFFFAOYSA-N
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Description

(2-Chloro-4-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is generally carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This often involves the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also streamline the production process .

Mechanism of Action

The primary mechanism of action for (2-Chloro-4-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar boronic acids. This can influence its reactivity and selectivity in various chemical reactions .

Properties

Molecular Formula

C10H9BClF3O2

Molecular Weight

264.44 g/mol

IUPAC Name

[2-chloro-4-cyclopropyl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C10H9BClF3O2/c12-9-3-6(5-1-2-5)7(10(13,14)15)4-8(9)11(16)17/h3-5,16-17H,1-2H2

InChI Key

VRKGAYMMERPIJZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C2CC2)C(F)(F)F)(O)O

Origin of Product

United States

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